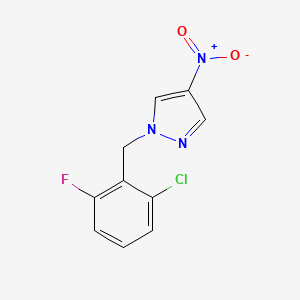

![molecular formula C12H16ClFN2O3 B2508318 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286272-66-9](/img/structure/B2508318.png)

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride" is a halogenated piperidine derivative that may have potential as a ligand for sigma receptors. Sigma receptors are a class of receptors that are involved in several physiological and pathological processes, including neuroprotection, cancer, and drug addiction. Compounds that can act as ligands for these receptors are of significant interest for the development of diagnostic and therapeutic agents .

Synthesis Analysis

The synthesis of halogenated piperidine derivatives, such as the one , typically involves the introduction of various substituents to the piperidine ring and the phenoxy group. The abstracts provided do not detail the specific synthesis of "4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride," but they do mention the synthesis of similar compounds. For instance, halogenated 4-(phenoxymethyl)piperidines with various N-substituents and moieties on the phenoxy ring have been synthesized and evaluated for their affinity and selectivity towards sigma receptors . The synthesis of related compounds involves reactions such as the condensation of arylhydrazonals with active methylene compounds or hydroxylamine hydrochloride to yield various heterocyclic derivatives .

Molecular Structure Analysis

The molecular structure of halogenated piperidine derivatives is crucial for their interaction with sigma receptors. The presence of halogen atoms and nitro groups can significantly affect the binding affinity and selectivity of these compounds. The abstracts do not provide specific information on the molecular structure analysis of "4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride." However, they do mention the importance of various substituents on the piperidine ring and the phenoxy group, which can alter the dissociation constants for sigma-1 and sigma-2 receptors . Additionally, the formation of hydrogen-bonded complexes and the analysis of charge delocalization using methods like Natural Bond Orbital (NBO) can provide insights into the molecular interactions of related compounds .

Chemical Reactions Analysis

The chemical reactivity of halogenated piperidine derivatives can be diverse, depending on the substituents present on the molecule. The abstracts provided do not discuss the chemical reactions of "4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride" specifically. However, they do describe the reactivity of similar compounds, such as the reaction of 4-nitrophenyl-1-piperidinostyrene with aromatic diazonium salts and active methylene compounds to produce various heterocyclic derivatives . These reactions are important for the synthesis of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated piperidine derivatives, such as solubility, log P values, and dissociation constants, are important for their biological activity and pharmacokinetic profile. The abstracts provided do not give specific data on the physical and chemical properties of "4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride." However, they do mention the estimation of log P values using HPLC analysis for similar compounds, which is a measure of lipophilicity and can influence the ability of these compounds to cross biological membranes . The dissociation constants for sigma-1 and sigma-2 receptors are also mentioned, which are critical for assessing the selectivity and potential therapeutic value of these ligands .

Aplicaciones Científicas De Investigación

1. Selective Serotonin Reuptake Inhibitor Properties

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride is noted for its properties as a selective serotonin reuptake inhibitor (SSRI). A study detailed the physicochemical properties, spectroscopic data, and pharmacological effects of Paroxetine hydrochloride, a phenylpiperidine derivative and SSRI, highlighting the importance of these compounds in treating various psychological disorders (Germann, Ma, Han, & Tikhomirova, 2013).

2. Use in Metabolic Studies

The compound has been synthesized for metabolic studies. In one study, a neuroleptic agent was synthesized incorporating a piperidine structure for use in metabolic research, indicating the potential of such compounds in understanding metabolic pathways (Nakatsuka, Kawahara, & Yoshitake, 1981).

3. Research on σ Receptors

Halogenated 4-(phenoxymethyl)piperidines, including compounds with structures similar to 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine, have been synthesized for potential use as δ receptor ligands. These compounds, particularly those labeled with iodine, have shown promise for in vivo tomographic studies of σ receptors, indicating their use in neurological research (Waterhouse, Mardon, Km, Collier, & O'Brien, 1997).

4. Inhibition of Corrosion on Iron

Piperidine derivatives have been studied for their potential in inhibiting corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of these derivatives, showing their potential in material science and engineering applications (Kaya et al., 2016).

5. Calcium-Channel Blocking and Antihypertensive Activity

Research on 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, which share a similar structure, has shown potential for calcium-channel-blocking activity and antihypertensive effects. These studies explore the use of such compounds in developing new treatments for hypertension (Shanklin, Johnson, Proakis, & Barrett, 1991).

Propiedades

IUPAC Name |

4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3.ClH/c13-10-2-1-3-11(12(10)15(16)17)18-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDLJJGWAZHLHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)

![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)